molecular formula C13H20N2O3S2 B5576395 N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No.: B5576395
M. Wt: 316.4 g/mol
InChI Key: YVUYDWLJQMZSJP-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.09153485 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide derivatives have been studied for their antimicrobial properties. Research by Ghorab et al. (2017) demonstrated the synthesis of certain derivatives which displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, showing potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Antiviral Properties

A study by Srivastava et al. (1977) discussed the synthesis of thiazole nucleosides, a derivative of this compound, which were found to have in vitro activity against various viruses and also showed potential as inhibitors of purine nucleotide biosynthesis (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Pharmaceutical Synthesis

Tan et al. (2014) demonstrated the use of mechanochemistry in the synthesis of sulfonyl-(thio)ureas, which include known anti-diabetic drugs. This method, involving derivatives of this compound, was found to be effective and yielded good results, highlighting its utility in pharmaceutical synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).

Biochemical Analysis

Malencik, Zhao, and Anderson (1990) utilized 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a compound related to this compound, for the sensitive detection of modified amino acids like dityrosine and phosphorylated amino acids. This technique's ability to detect amino acids at picomole levels is significant for biochemical analyses (Malencik, Zhao, & Anderson, 1990).

Environmental and Biological Sciences

Wang et al. (2012) developed a reaction-based fluorescent probe using a derivative of this compound for the discrimination of thiophenols over aliphatic thiols. This probe's high sensitivity and selectivity make it a valuable tool for detecting toxic benzenethiols in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

Properties

IUPAC Name

N-cyclohexyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-15(2)20(17,18)11-8-12(19-9-11)13(16)14-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUYDWLJQMZSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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